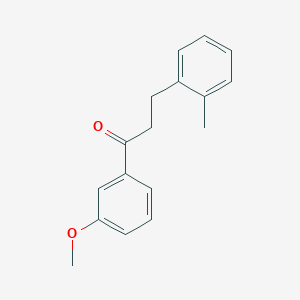

3'-Methoxy-3-(2-methylphenyl)propiophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOUEMLAOJPLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644006 | |

| Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-16-7 | |

| Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 3 2 Methylphenyl Propiophenone

Retrosynthetic Analysis of the 3'-Methoxy-3-(2-methylphenyl)propiophenone Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical precursor molecules. The most apparent disconnection is at the carbonyl group, suggesting a Friedel-Crafts acylation reaction. This involves disconnecting the bond between the carbonyl carbon and the 3-methoxyphenyl (B12655295) ring. This pathway identifies 3-methoxybenzene (anisole) and 3-(2-methylphenyl)propanoyl chloride as the key synthons.

Alternatively, a disconnection can be made at the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This suggests a Grignard-type reaction, pointing to a 3-methoxybenzoyl precursor (such as 3-methoxybenzonitrile (B145857) or a 3-methoxybenzoyl halide) and a 2-methylphenyl-substituted ethyl magnesium halide as the reactive intermediates.

Precursor Synthesis and Functional Group Transformations for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Synthesis of 3-Methoxyphenyl Precursors

Various methods exist for the synthesis of 3-methoxyphenyl precursors. For instance, 3-methoxybenzoic acid can be prepared from m-salicylic acid through an etherification reaction with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide, followed by acidification. google.com This 3-methoxybenzoic acid can then be converted to other useful precursors.

Another important precursor, 3-methoxyphenylboronic acid, can be synthesized from m-bromoanisole. chemicalbook.com The process involves reacting m-bromoanisole with n-butyllithium followed by treatment with trimethyl borate (B1201080) and subsequent acidic workup. chemicalbook.com

Additionally, 3-(m-methoxyphenyl)propionic acid can be synthesized via the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst. prepchem.com

Synthesis of 2-Methylphenyl-Containing Side Chain Precursors

The synthesis of the 2-methylphenyl-containing side chain can be approached in several ways. One common method involves the preparation of 2-(4-methylphenyl)propionic acid from p-xylene. google.com This multi-step synthesis includes chlorination to form p-methylbenzyl chloride, followed by a nitrilation reaction to yield p-methylbenzyl cyanide. google.com Subsequent methylation and hydrolysis lead to the desired 2-(4-methylphenyl)propionic acid. google.com This acid can then be converted to the corresponding propanoyl chloride for use in Friedel-Crafts reactions.

Direct Synthesis Routes to this compound

Direct synthetic routes provide a more streamlined approach to the final product.

Friedel-Crafts Acylation Approaches with Methoxy-Substituted Benzene (B151609) Derivatives and 2-Methylphenyl-Substituted Propanoyl Chlorides

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. wisc.educhemguide.co.ukchemguide.co.uk In this approach, a methoxy-substituted benzene derivative, such as anisole, is reacted with a 2-methylphenyl-substituted propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. wisc.educhemguide.co.ukchemguide.co.uk The methoxy (B1213986) group is an activating group and directs the incoming acyl group primarily to the ortho and para positions. wisc.edu Therefore, careful control of reaction conditions is necessary to achieve the desired 3'-methoxy substitution pattern. The reactivity and selectivity of the acylation can be influenced by the nature of the electrophile and the aromatic substrate. sci-hub.se

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Methoxy-substituted benzene derivative, 2-methylphenyl-substituted propanoyl chloride |

| Catalyst | Lewis acid (e.g., AlCl3, FeCl3) wisc.edu |

| Key Transformation | Electrophilic aromatic substitution |

| Regioselectivity | Methoxy group directs acylation to ortho and para positions wisc.edu |

Grignard Reagent-Mediated Syntheses involving 3-Methoxybenzoyl Precursors and 2-Methylphenyl-Substituted Ethyl Magnesium Halides

Grignard reagents offer a powerful alternative for the synthesis of ketones. This method involves the reaction of a 3-methoxybenzoyl precursor, such as 3-methoxybenzonitrile, with a 2-methylphenyl-substituted ethyl magnesium halide. google.comsemanticscholar.org The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the nitrile or other benzoyl derivative. Subsequent hydrolysis of the intermediate yields the desired ketone, this compound. A patent describes the synthesis of 3-methoxypropiophenone by reacting a Grignard reagent generated from m-methoxybromobenzene with propionitrile, achieving a high yield. google.comsemanticscholar.org Continuous flow processes have also been developed for Grignard reactions to improve yield and reduce reaction times. ncl.res.in

Table 2: Grignard Reagent-Mediated Synthesis

| Feature | Description |

| Reactants | 3-Methoxybenzoyl precursor (e.g., 3-methoxybenzonitrile), 2-methylphenyl-substituted ethyl magnesium halide |

| Reaction Type | Nucleophilic addition |

| Intermediate | Imine or related adduct |

| Final Step | Hydrolysis to yield the ketone |

Alternative Coupling Reactions for Propiophenone (B1677668) Moiety Formation (e.g., Suzuki-Miyaura coupling, if applicable to fragment construction)

While direct one-step synthesis of the entire this compound structure via a single coupling reaction is uncommon, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally valuable for constructing the key carbon-carbon bonds within its molecular framework. libretexts.orguwindsor.ca This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com Its significance in modern organic synthesis is underscored by its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids. uwindsor.catcichemicals.com

For the synthesis of this compound, a Suzuki-Miyaura coupling could be strategically employed in a fragment-based approach. A plausible retrosynthetic analysis would involve disconnecting one of the aryl groups, which could then be reconnected using this methodology. For example, a key intermediate such as a halogenated 3'-methoxypropiophenone (B1296965) derivative could be coupled with 2-methylphenylboronic acid.

The general scheme for such a Suzuki-Miyaura cross-coupling reaction is as follows:

Scheme 1: General Reaction Scheme of Suzuki-Miyaura Cross-Coupling

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

The successful execution of this reaction hinges on several key components:

Palladium Catalyst: A palladium(0) complex is the active catalyst. Various catalyst systems, from simple palladium salts with phosphine (B1218219) ligands (like tetrakis(triphenylphosphine)palladium(0)) to highly efficient pre-catalysts featuring specialized dialkylbiarylphosphine ligands developed by groups like Buchwald, can be utilized. libretexts.org

Base: A base is required to activate the organoboron species for the transmetalation step in the catalytic cycle. youtube.com Common choices include sodium carbonate, cesium carbonate, or potassium phosphate.

Solvent System: The reaction is often performed in a mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, and an aqueous solution of the base.

Below is a table summarizing common components used in Suzuki-Miyaura coupling reactions that would be applicable for the fragment construction leading to the target molecule.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Ligand/Pd Pre-catalysts | Facilitates oxidative addition, transmetalation, and reductive elimination. |

| Organoboron Reagent | 2-Methylphenylboronic acid | Source of the 2-methylphenyl group. |

| Organic Halide | Halogenated 3'-methoxypropiophenone precursor | Electrophilic partner in the coupling reaction. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Water, 1,4-Dioxane/Water, Dimethoxyethane (DME) | Solubilizes reactants and facilitates the reaction. |

This coupling strategy offers a powerful and versatile method for assembling the necessary aryl-aryl or aryl-alkyl bonds required to construct the complex backbone of this compound.

Optimization of Reaction Conditions and Yields for this compound Production

A plausible two-step synthesis would be:

Claisen-Schmidt Condensation: Reaction of 3-methoxyacetophenone with benzaldehyde (B42025) to form the chalcone (B49325) intermediate.

Michael Addition: Conjugate addition of a 2-methylphenyl organometallic reagent (e.g., an organocuprate derived from a Grignard reagent) to the chalcone.

Optimization efforts would focus on key parameters for each stage. For the Michael addition step, which forms the crucial C-C bond at the 3-position, several variables must be carefully controlled. Drawing parallels from the synthesis of related propiophenones via Grignard reactions, the following conditions are paramount google.comsemanticscholar.org:

Temperature: Grignard and organocuprate additions are highly sensitive to temperature. Low temperatures (e.g., -78 °C to 0 °C) are often required to enhance selectivity (1,4- vs. 1,2-addition) and minimize side reactions.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential to ensure the stability and reactivity of the organometallic reagent. chemicalbook.com

Reaction Time: Sufficient time is needed for the reaction to proceed to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial for determining the optimal duration.

Stoichiometry: The molar ratio of the organometallic reagent to the chalcone substrate must be optimized to ensure complete conversion without generating excessive byproducts from unreacted reagents during workup.

Purity of Reagents: The use of dry solvents and high-purity magnesium is critical for the successful formation of the Grignard reagent, which is a precursor to the active nucleophile. google.com

A hypothetical study on optimizing the Michael addition step is presented in the table below, illustrating the impact of reaction conditions on product yield.

| Entry | Temperature (°C) | Reactant Ratio (Nucleophile:Chalcone) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | 25 | 1.1 : 1 | 2 | 45 |

| 2 | 0 | 1.1 : 1 | 2 | 70 |

| 3 | 0 | 1.5 : 1 | 2 | 78 |

| 4 | 0 | 1.5 : 1 | 4 | 85 |

| 5 | -20 | 1.5 : 1 | 4 | 88 |

This systematic optimization process is vital for developing a robust and efficient synthesis suitable for large-scale production of this compound.

Novel Synthetic Pathways and Green Chemistry Approaches to this compound

Modern synthetic chemistry places increasing emphasis on the development of novel pathways that are not only efficient but also environmentally benign, adhering to the principles of green chemistry. nih.gov These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

Novel Synthetic Pathways:

A significant advancement applicable to the synthesis of this compound is the adoption of continuous flow technology . The Grignard reactions often used to form key intermediates can be challenging to scale up in traditional batch reactors due to poor heat transfer and safety concerns. A continuous flow setup, where reactants are pumped through a tubing reactor, offers superior control over reaction temperature and mixing, leading to improved safety, consistency, and potentially higher yields. researcher.life This telescopic synthesis approach, where multiple reaction steps are connected in sequence without isolating intermediates, further enhances efficiency.

Green Chemistry Approaches:

Several green chemistry strategies can be applied to the synthesis of the target molecule, particularly in the precursor condensation step and in the choice of reagents and energy sources.

Alternative Energy Sources: Conventional heating for the Claisen-Schmidt condensation can be replaced with more energy-efficient methods like microwave irradiation or ultrasound. frontiersin.org These techniques often lead to dramatically shorter reaction times and higher yields compared to traditional methods. Solar radiation, focused through a Fresnel lens, has also been demonstrated as a green energy source for similar condensation reactions. frontiersin.org

Greener Solvents and Catalysts: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. For coupling reactions like the Suzuki-Miyaura, solvent systems using water are being developed. tcichemicals.com In condensation reactions, solvent-free conditions or the use of benign solvents like ethanol (B145695) are preferred. Furthermore, replacing stoichiometric reagents, such as older methods using toxic chromium oxidants google.com, with catalytic systems (e.g., selective hydrodeoxygenation using reusable catalysts) represents a significant green advancement. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step, are highly atom-economical and reduce the number of purification steps required. nih.gov

The table below contrasts a traditional synthetic approach with a potential green alternative for a generic propiophenone synthesis.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated solvents (e.g., DCM), Toluene | Water, Ethanol, Ionic Liquids, or Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound, Solar radiation |

| Catalysis | Stoichiometric heavy metal reagents (e.g., CrO₃) | Reusable solid-supported catalysts, Biocatalysis |

| Process | Batch processing | Continuous flow synthesis |

| Waste | Significant solvent and reagent waste | Minimized waste, recyclable catalysts and solvents |

By integrating these novel and green methodologies, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Derivatization of 3 Methoxy 3 2 Methylphenyl Propiophenone

Reactivity of the Ketone Carbonyl Group in 3'-Methoxy-3-(2-methylphenyl)propiophenone

The ketone carbonyl group is a primary site of reactivity in the molecule. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.in Sterically, the two bulky substituents on the ketone (the 3-methoxyphenyl (B12655295) group and the 1-(2-methylphenyl)ethyl group) hinder the approach of nucleophiles compared to aldehydes. ncert.nic.in

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.com A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. ncert.nic.in

Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add to the carbonyl group. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 2-(3-methoxyphenyl)-1-(2-methylphenyl)butan-2-ol after an aqueous workup. Weaker, reversible nucleophiles like cyanide (CN⁻) can also add, often catalyzed by base, to form cyanohydrins. ncert.nic.in

| Reaction Type | Reagent Example | Expected Product |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2-(3-methoxyphenyl)-1-(2-methylphenyl)butan-2-ol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) / Base | 2-hydroxy-2-(3-methoxyphenyl)-3-(2-methylphenyl)butanenitrile |

Alpha-Halogenation Reactions

The carbon atom adjacent to the carbonyl group (the α-carbon) is reactive due to the ability to form an enol or enolate intermediate. This compound has one α-hydrogen, making it susceptible to halogenation at this position.

The reaction can proceed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This enol is nucleophilic and will react with a halogen (e.g., Br₂, Cl₂) to introduce a single halogen atom at the α-position. libretexts.org This reaction is typically controllable to prevent polyhalogenation. youtube.com

Base-Promoted Halogenation : In the presence of a base, an enolate is formed, which is a potent nucleophile. The enolate readily attacks a halogen molecule. libretexts.org This process can be difficult to stop at mono-halogenation, as the introduced electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation if more than one is present. libretexts.orgyoutube.com

| Condition | Reagents | Expected Product |

| Acid-Catalyzed | Br₂, Acetic Acid | 2-Bromo-1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one |

| Base-Promoted | Cl₂, NaOH | 2-Chloro-1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one |

Reduction Reactions to Alcohol Derivatives

The ketone functional group is readily reduced to a secondary alcohol. This is a common and synthetically useful transformation. Various reducing agents can accomplish this, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reagent that efficiently reduces ketones and aldehydes. It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). harvard.edu

Lithium aluminum hydride (LiAlH₄) : A much stronger and less selective reducing agent that will also reduce esters, carboxylic acids, and amides. It must be used in anhydrous aprotic solvents like diethyl ether or THF. harvard.edu

Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni). This method can sometimes also reduce aromatic rings under harsh conditions.

Transfer Hydrogenation : Reagents like isopropanol (B130326) in the presence of an aluminum catalyst or formic acid/triethylamine mixtures can also serve as a source of hydrogen to reduce ketones. organic-chemistry.org

The product of these reactions would be 1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-ol. Given that the reduction creates a new chiral center at the former carbonyl carbon, a racemic mixture of enantiomers will be produced unless a chiral reducing agent or catalyst is employed. organic-chemistry.org

Oxidative Transformations of the Ketone

While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, certain strong oxidizing agents can force a reaction. Oxidative cleavage reactions break C-C bonds to form new C-O bonds. masterorganicchemistry.com

One potential transformation is the Baeyer-Villiger oxidation , where a peroxy acid (like m-CPBA) converts a ketone into an ester. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl. In this case, aryl groups generally have a high migratory aptitude. The reaction would likely yield 3-methoxyphenyl 2-(2-methylphenyl)propanoate.

Another possibility is oxidative cleavage under harsh conditions, for instance, with hot, concentrated nitric acid or potassium permanganate (B83412), which could break the C-C bonds adjacent to the carbonyl, leading to a mixture of carboxylic acids. For example, cleavage could potentially yield 3-methoxybenzoic acid and 2-(2-methylphenyl)propanoic acid. More selective C-C bond cleavage reactions have been developed for specific substrates, such as α,β-epoxy ketones, but these are not directly applicable here. acs.orgacs.org

Reactions Involving the Aromatic Rings of this compound

The molecule contains two aromatic rings that can potentially undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the substituents already present on the rings.

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl Ring

The 3-methoxyphenyl ring is the more likely site for electrophilic aromatic substitution due to the powerful activating effect of the methoxy (B1213986) group. The outcome of such a reaction is determined by the combined directing effects of the methoxy group (-OCH₃) and the acyl group (-C(O)R).

Methoxy Group (-OCH₃) : This is a strongly activating group and an ortho, para-director. organicchemistrytutor.com It increases the electron density of the ring through resonance, making the positions ortho and para to it more nucleophilic. libretexts.orgyoutube.com

Acyl Group (-C(O)CH(R)CH₃) : This is a deactivating group and a meta-director. docsity.com It withdraws electron density from the ring through both induction and resonance, making the ring less reactive and directing incoming electrophiles to the meta position. savemyexams.com

When both an activating/ortho,para-director and a deactivating/meta-director are present on a ring, the activating group's influence typically dominates the regioselectivity. ualberta.ca Therefore, electrophilic substitution is expected to occur at the positions that are ortho or para to the strongly activating methoxy group.

The available positions are:

Position 2 : Ortho to -OCH₃, ortho to the acyl group.

Position 4 : Ortho to -OCH₃, para to the acyl group.

Position 6 : Para to -OCH₃, ortho to the acyl group.

Considering steric hindrance from the bulky acyl side chain, substitution at position 2 might be disfavored. Therefore, the primary products would be expected at positions 4 and 6. For example, nitration with nitric acid and sulfuric acid would likely yield a mixture of 4-nitro-3-methoxy-3-(2-methylphenyl)propiophenone and 6-nitro-3-methoxy-3-(2-methylphenyl)propiophenone. uomustansiriyah.edu.iq

| Reaction | Reagents | Major Expected Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is unlikely due to deactivation by the existing acyl group. |

The 2-methylphenyl ring is less likely to react. It is only weakly activated by the methyl group and is attached to the main structure via an alkyl chain, which does not significantly alter its baseline reactivity compared to the strongly activated 3-methoxyphenyl ring.

Electrophilic Aromatic Substitution on the 2-Methylphenyl Moiety

The 2-methylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In EAS, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the formation of a new C-E bond where E is the electrophile. masterorganicchemistry.com The existing substituents on the ring—the methyl group and the propiophenone (B1677668) side chain—dictate the position and rate of substitution.

The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect. The propiophenone side chain, attached at the C1 position, is a deactivating, meta- directing group. The interplay of these directing effects determines the regioselectivity of the substitution. Given the steric hindrance from the propiophenone chain at the adjacent ortho position (C6), electrophilic attack is most likely to occur at the C4 (para) and C6 (ortho) positions relative to the methyl group.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by introducing alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The specific outcome of these reactions would depend on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methylphenyl Moiety

| Reaction Type | Reagents | Predicted Major Products (Substitution Position) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

Metal-Catalyzed Cross-Coupling Reactions (e.g., for further derivatization)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for derivatizing this compound. eie.grmdpi.com These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper, to couple an organometallic reagent with an organic halide or pseudohalide. researchgate.net

To utilize these reactions, the propiophenone would first need to be functionalized, for instance, through the electrophilic halogenation described previously, to introduce a leaving group (e.g., Br, I, OTf) on one of the aromatic rings. Once halogenated, the molecule can participate in various cross-coupling reactions.

Key Cross-Coupling Reactions for Derivatization:

Suzuki-Miyaura Coupling: Couples an organoboron reagent (boronic acid or ester) with an organic halide. This is highly versatile for creating new C-C bonds to introduce aryl, vinyl, or alkyl groups. eie.gr

Heck Coupling: Forms a C-C bond between an organic halide and an alkene.

Sonogashira Coupling: Couples a terminal alkyne with an organic halide, useful for introducing alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: Forms C-N bonds by coupling an organic halide with an amine, enabling the synthesis of arylamine derivatives. eie.gr

Stille Coupling: Utilizes an organotin reagent to couple with an organic halide.

These reactions provide a modular approach to synthesize a diverse library of derivatives by modifying either the 2-methylphenyl or the 3'-methoxyphenyl ring. researchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for a Halogenated Propiophenone Derivative

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄ | Aryl-R |

| Heck | Aryl-Br + Alkene | Pd(OAc)₂ | Aryl-Alkene |

| Sonogashira | Aryl-I + Alkyne | Pd/Cu | Aryl-Alkyne |

Transformations at the Methyl and Methoxy Substituents

Selective Oxidation of the Methyl Group

The benzylic methyl group on the 2-methylphenyl moiety is a prime site for selective oxidation. science.gov This transformation can yield valuable functional groups such as aldehydes, carboxylic acids, or alcohols, which can serve as handles for further synthetic modifications. escholarship.org The choice of oxidizing agent and reaction conditions determines the oxidation state of the final product.

Oxidation to Aldehyde: Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or hypervalent iodine compounds (e.g., IBX) can selectively oxidize an aromatic methyl group to an aldehyde. thieme-connect.de Electrochemical methods have also emerged as a green and efficient strategy for the site-selective oxidation of methylarenes to the corresponding aldehydes or acetals. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid.

These transformations are highly valuable as it is often difficult to stop the oxidation at the aldehyde stage using classical chemical methods. science.gov

Demethylation or Further Functionalization of the Methoxy Group

The methoxy group on the 3'-methoxyphenyl ring can be cleaved to reveal a hydroxyl group (phenol). This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry. chem-station.com The resulting phenol (B47542) is a versatile intermediate that can undergo various reactions, such as O-alkylation, O-acylation, or serve as a nucleophile in other coupling reactions.

Several reagents are commonly employed for the demethylation of aryl methyl ethers:

Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective for cleaving ethers, typically used at low temperatures. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often requiring heating. chem-station.com

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can cleave ethers at high temperatures. chem-station.comuantwerpen.be

The choice of reagent depends on the presence of other functional groups in the molecule to ensure selectivity. blucher.com.br For instance, BBr₃ is very reactive and might interact with the carbonyl group if conditions are not carefully controlled.

Table 3: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis Acid Mediated |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, heat | Lewis Acid Mediated |

Derivatization Strategies for Structural Modification of this compound

Synthesis of β-Aminoketone Analogs

The propiophenone backbone is an ideal precursor for the synthesis of β-aminoketones. researchgate.net These compounds are important structural motifs found in many biologically active molecules and are valuable synthetic intermediates. nih.govresearchgate.net A common method for their preparation is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

In the case of this compound, the Mannich reaction would involve reacting the ketone with formaldehyde (B43269) (or a source thereof) and a primary or secondary amine (or their hydrochloride salts). This three-component reaction introduces an aminomethyl group at the α-position (C2) of the ketone.

An alternative strategy involves the α-bromination of the propiophenone followed by nucleophilic substitution with an appropriate amine. nih.gov For example, bromination with bromine in acetic acid would yield the α-bromoketone, which can then be treated with various amines (e.g., tert-butylamine, piperidine) to produce a library of β-aminoketone analogs. nih.govscielo.br

These β-aminoketones are versatile building blocks themselves and can be further modified, for example, by reducing the ketone to a γ-aminoalcohol, expanding the structural diversity of the synthesized compounds. scielo.br

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bromine |

| Iron(III) bromide |

| Chlorine |

| Aluminum chloride |

| Nitric acid |

| Sulfuric acid |

| Boron tribromide |

| Hydrobromic acid |

| Potassium permanganate |

| Chromic acid |

| Cerium(IV) ammonium nitrate |

| 2-Iodylbenzoic acid (IBX) |

| Formaldehyde |

| tert-Butylamine |

Synthesis of Chiral Derivatives

Information regarding the synthesis of chiral derivatives specifically from this compound is not available in the reviewed scientific literature.

Introduction of Heterocyclic Moieties

There is no available research data concerning the introduction of heterocyclic moieties onto the this compound scaffold.

To provide the requested article, further clarification on the compound name or relevant literature sources would be necessary.

Spectroscopic and Structural Elucidation of 3 Methoxy 3 2 Methylphenyl Propiophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum would be crucial for identifying the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons in each environment. This would allow for the precise assignment of protons on the two aromatic rings and the propiophenone (B1677668) backbone.

¹³C NMR Analysis of Carbon Framework

Complementary to ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. This would help to confirm the carbon skeleton, including the carbonyl carbon, the methoxy (B1213986) carbon, and the carbons of the aromatic rings and the propyl chain.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively piece together the molecular structure, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would reveal direct and long-range correlations between protons and carbons, respectively. This would unambiguously connect the different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of the compound and providing information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula of C17H18O2. The fragmentation pattern would offer clues about the stability of different parts of the molecule and help to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For 3'-Methoxy-3-(2-methylphenyl)propiophenone, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C-O stretching of the methoxy group, and the C-H and C=C vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

If the compound can be obtained in a crystalline form, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state, offering an unambiguous confirmation of its atomic arrangement.

Despite extensive searches, specific experimental data from these analytical techniques for this compound are not currently available in publicly accessible scientific literature and databases. Without this foundational data, a detailed and scientifically accurate article on the spectroscopic and structural elucidation of this compound cannot be generated. Further experimental research is required to characterize this molecule fully.

Computational and Theoretical Investigations of 3 Methoxy 3 2 Methylphenyl Propiophenone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. niscpr.res.innih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For 3'-Methoxy-3-(2-methylphenyl)propiophenone, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be employed to optimize the molecule's ground-state geometry. niscpr.res.inmdpi.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution. researchgate.net These maps show regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.

Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net While computational predictions carry a certain degree of error, they are valuable for assigning signals in experimental spectra and understanding how the electronic environment influences the chemical shifts of different nuclei. nih.govresearchgate.net For instance, the chemical shift of a methoxy (B1213986) group's carbon can be indicative of its orientation relative to an aromatic ring. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

Most organic molecules are not rigid and can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. researchgate.net For this compound, which has several rotatable bonds, this analysis would involve systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, which reveals the low-energy, stable conformations and the energy barriers for converting between them. colostate.edu Such studies are critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would illustrate how the molecule behaves in a specific environment (e.g., in a solvent or at a certain temperature), showing its flexibility, conformational changes, and interactions with surrounding molecules.

Structure-Property Relationship Studies based on Theoretical Models

By combining the results from quantum chemical calculations and other theoretical models, it is possible to establish relationships between a molecule's structure and its properties (Structure-Property Relationship, SPR). Theoretical descriptors derived from calculations—such as the HOMO-LUMO gap, dipole moment, polarizability, and MEP—can be correlated with macroscopic properties. researchgate.net These studies are fundamental in materials science and drug design for predicting the characteristics of new molecules before they are synthesized.

Mechanistic Organic Chemistry Studies of 3 Methoxy 3 2 Methylphenyl Propiophenone and Its Reactions

Elucidation of Reaction Mechanisms for Synthetic Transformations

No studies detailing the elucidation of reaction mechanisms for the synthesis or transformation of 3'-Methoxy-3-(2-methylphenyl)propiophenone were found. General synthetic routes to similar propiophenones often involve Friedel-Crafts acylation or Grignard reactions. For instance, the synthesis of 3'-methoxypropiophenone (B1296965) can be achieved via the reaction of 3-methoxybenzonitrile (B145857) with ethylmagnesium bromide. Another route involves the aluminum chloride-catalyzed reaction of m-bromoanisole and magnesium to form a Grignard reagent, which then reacts with propionitrile. google.comsemanticscholar.org However, the specific application and mechanistic details of these methods for the synthesis of this compound are not documented.

Kinetic Studies of Key Reactions

There is a lack of published kinetic data for any reactions involving this compound. Kinetic studies are crucial for understanding reaction rates and optimizing conditions, but no such investigations have been reported for this compound.

Stereochemical Aspects and Chiral Synthesis Pathways

Information regarding the stereochemical properties of this compound, including any potential chirality and pathways for its chiral synthesis, is not available. Asymmetric synthesis is a significant area of research for creating enantiomerically pure compounds, often employing chiral catalysts, but no such methodologies have been described for this specific propiophenone (B1677668) derivative.

Catalysis in the Synthesis and Derivatization of this compound

While catalysis is fundamental in organic synthesis, no literature was found describing the use of catalysts in the synthesis or subsequent chemical modification (derivatization) of this compound. For related compounds, catalysts such as aluminum chloride are used in Friedel-Crafts reactions, and various transition metal catalysts are employed in cross-coupling reactions. google.com However, their applicability and role in the context of this compound have not been investigated.

Future Research Directions in the Chemistry of 3 Methoxy 3 2 Methylphenyl Propiophenone

Exploration of Novel Catalytic Transformations

The propiophenone (B1677668) core is a versatile scaffold for catalytic C-H functionalization and coupling reactions. Future studies could focus on transforming the molecule through novel catalytic cycles.

α-Arylation and Alkylation: The α-position of the ketone is a prime site for functionalization. Palladium-catalyzed α-arylation reactions, a cornerstone of modern organic synthesis, could be explored to introduce a third aryl group, creating complex quaternary carbon centers. researchgate.netnih.gov The steric hindrance from the adjacent 2-methylphenyl group may pose a challenge, necessitating the development of bespoke ligand systems to facilitate high yields.

Directed C-H Functionalization: The methoxy (B1213986) and methyl groups could serve as directing groups for ortho-C-H activation on their respective rings. Rhodium or ruthenium catalysts could be employed to install new functional groups, such as esters, amides, or halides, leading to highly substituted and complex aromatic structures.

Dehydrogenative Coupling: Oxidative dehydrogenative coupling reactions could forge new bonds. For instance, a palladium-catalyzed cascade reaction could involve C-H activation at the β-position of the propionyl chain followed by intramolecular cyclization or intermolecular coupling, potentially leading to novel heterocyclic systems or extended conjugated molecules. nih.gov

A hypothetical research plan for exploring catalytic α-arylation is presented below.

| Catalyst Precursor | Ligand | Base | Arylating Agent | Solvent | Potential Outcome |

| Pd(OAc)₂ | XPhos | NaOtBu | 4-Bromotoluene | Toluene | Synthesis of α-(4-tolyl) derivative |

| Pd₂(dba)₃ | RuPhos | LHMDS | 2-Chloropyridine | Dioxane | Synthesis of α-(2-pyridyl) derivative |

| PdCl₂(dppf) | - | K₃PO₄ | Phenylboronic acid | THF/H₂O | Suzuki-type α-arylation |

Development of Asymmetric Synthetic Routes

The carbon atom at the 3-position is a stereocenter, meaning 3'-Methoxy-3-(2-methylphenyl)propiophenone can exist as a pair of enantiomers. The development of methods to synthesize this compound in an enantiomerically pure form is a critical area for future research, as single enantiomers are often required for applications in medicinal chemistry and materials science.

Asymmetric Hydrogenation: A key strategy would be the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor (a chalcone (B49325) derivative). Catalysts based on rhodium or ruthenium, paired with chiral phosphine (B1218219) ligands like DuanPhos, could facilitate the enantioselective reduction of the double bond to establish the stereocenter with high enantiomeric excess (ee). acs.org

Catalytic Asymmetric Alkylation: Another approach involves the asymmetric alkylation of a simpler ketone. For example, the enantioselective conjugate addition of a 2-methylphenyl organometallic reagent to 3'-methoxychalcone, catalyzed by a chiral copper or rhodium complex, could yield the desired product.

Decarboxylative Asymmetric Protonation: A more advanced route could involve the palladium-catalyzed decarboxylative protonation of an α-aryl-β-keto allyl ester. nih.govacs.org This method is particularly effective for creating sterically hindered tertiary α-aryl ketones and could be adapted for this specific target.

The table below outlines potential catalysts and expected outcomes for an asymmetric hydrogenation approach.

| Catalyst System | Chiral Ligand | Solvent | Pressure (atm H₂) | Expected Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol (B129727) | 20 | >95% |

| RuCl₂[(R)-xyl-p-phos] | (R)-Xyl-P-Phos | Toluene | 50 | >98% |

| [Rh(NBD)₂]BF₄ | (S,S)-Chiraphos | THF | 10 | >90% |

Investigation of Photochemical and Electrochemical Reactivity

The presence of the aromatic ketone chromophore suggests that this compound will exhibit interesting photochemical and electrochemical properties.

Photochemical Reactions: Aromatic ketones are known to undergo characteristic photochemical reactions, such as Norrish Type I and Type II processes. acs.orgbohrium.com Irradiation with UV light could lead to α-cleavage (Norrish Type I) or intramolecular hydrogen abstraction from the ethyl chain (Norrish Type II), potentially leading to cyclobutanol (B46151) formation or fragmentation. The specific pathway would depend on the nature of the excited triplet state. acs.org Wavelength-resolved reactivity studies could map the efficiency of these transformations. griffith.edu.au

Electrochemical Transformations: The ketone group is electrochemically active and can be reduced to an alcohol or a pinacol (B44631) dimer. organic-chemistry.org Controlled-potential electrolysis could provide a green, reagent-free method for synthesizing the corresponding secondary alcohol. organic-chemistry.orgacs.org Furthermore, electrochemical methods could be used to initiate radical-ion coupling reactions, potentially linking the molecule to other substrates through C-C bond formation. researchgate.netresearchgate.net

Design and Synthesis of Advanced Analogs for Targeted Chemical Research

By systematically modifying the structure of this compound, a library of advanced analogs could be synthesized to probe structure-property relationships or to develop molecules for specific applications.

Modification of Aryl Rings: Introducing various electron-donating or electron-withdrawing groups onto either aryl ring would modulate the electronic properties of the molecule. This could influence its photochemical absorption maxima, its electrochemical redox potentials, and its reactivity in catalytic transformations. For example, adding a nitro group would make the ketone more susceptible to reduction, while adding an amino group could enable further derivatization.

Scaffold Hopping and Bioisosteric Replacement: For potential applications in medicinal chemistry, the propiophenone core could be replaced with other bioisosteric groups. Analogs could be designed where the ketone is replaced with an oxime, hydrazone, or a heterocyclic ring like a pyrazole (B372694) or isoxazole.

Polymerizable Analogs: Incorporating a polymerizable group, such as a vinyl or styrenyl moiety, onto one of the aryl rings would create a monomer. This could be used to synthesize novel polymers where the unique steric and electronic features of the parent molecule are incorporated into a macromolecular structure, potentially leading to materials with interesting optical or physical properties.

常见问题

Basic: What are the recommended synthetic routes for 3'-Methoxy-3-(2-methylphenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. A validated approach is the catalytic hydrogenation of unsaturated precursors, as demonstrated for structurally similar compounds (e.g., 3-(3-Methoxyphenyl)propionic acid via palladium/charcoal catalysis under H₂ ). Key parameters include:

- Catalyst selection : Pd/C or PtO₂ for hydrogenation; AlCl₃ for Friedel-Crafts.

- Temperature : Optimal yields (70–85%) are achieved at 40–60°C for hydrogenation, avoiding decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.

Data Table :

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–25 | 60–75 | |

| Catalytic Hydrogenation | Pd/C | 40–60 | 70–85 |

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound, particularly regarding aromatic proton splitting patterns?

Methodological Answer:

Discrepancies often arise from substituent electronic effects or rotational conformers. For example:

- 3'-Methoxy group : Deshields adjacent protons, causing downfield shifts (δ 6.8–7.2 ppm). Verify via 2D-COSY to distinguish coupling from 2-methylphenyl protons .

- Diastereotopic protons : Use NOESY to confirm spatial proximity of methyl and methoxy groups, which split signals into complex multiplets.

Resolution Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。